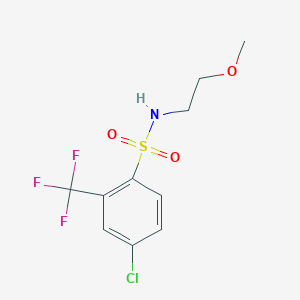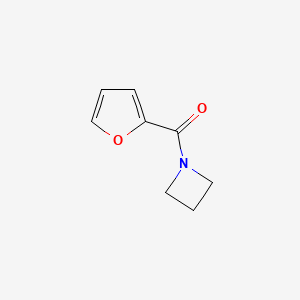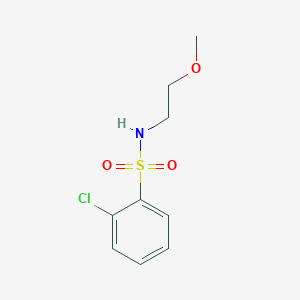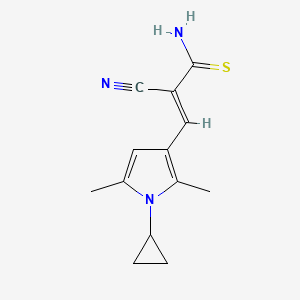
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the activity of the CFTR protein by binding to the regulatory domain of the protein. This binding prevents the opening of the chloride channel, which is responsible for the transport of chloride ions across the cell membrane. This inhibition results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface. This increased stability and function of the CFTR protein results in the reduction of fluid secretion in the lungs, which is a hallmark of cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to reduce inflammation in the lungs, which is a common complication of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor, and as such, it may have off-target effects on other proteins. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments may not accurately reflect the complex pathophysiology of cystic fibrosis in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the CFTR protein. Another area of research is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology. Additionally, the use of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide in clinical trials for the treatment of cystic fibrosis is an area of active investigation.
In conclusion, 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cystic fibrosis. Its mechanism of action has been extensively investigated, and its biochemical and physiological effects have been well characterized. While there are some limitations to its use in lab experiments, there are several future directions for the study of 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide, including the development of more potent and selective inhibitors and the use of combination therapies.
Synthesemethoden
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethylamine. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base or the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonamide with 2-methoxyethanol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. 4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to increase the stability of the CFTR protein and increase the amount of functional CFTR protein at the cell surface.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)9-3-2-7(11)6-8(9)10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRYNAEUCOJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)


![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)

